molecular formula C7H7ClF3N B8784307 2-(Trifluoromethyl)aniline hydrochloride CAS No. 51085-48-4

2-(Trifluoromethyl)aniline hydrochloride

Cat. No. B8784307
M. Wt: 197.58 g/mol
InChI Key: YUKIREBYXQRLAG-UHFFFAOYSA-N
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Patent
US04008278

Procedure details

An aqueous solution of o-aminobenzotrifluoride hydrochloride was prepared by the addition of o-aminobenzotrifluoride (1 mole; 161.1 grams) to 37% hydrochloric acid (10.8 moles; 1232 grams) at 24° C-36° C. Hydrogen peroxide (35.3%; 1.18 moles; 113.7 grams) was added dropwise over a 0.5 hour period (initial temp., 29° C; final temp. 81° C) and then maintained at 70° C-80° C for an additional 0.5 hour period. The acidic solution was neutralized with 50% sodium hydroxide (pH 10) and the contents steam distilled to give 198.0 grams of an organic product, wt. 198.0 grams.
Quantity
161.1 g
Type
reactant
Reaction Step One
Quantity
1232 g
Type
reactant
Reaction Step One
Quantity
113.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([F:11])([F:10])[F:9].[ClH:12].OO.[OH-].[Na+]>>[ClH:12].[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([F:9])([F:10])[F:11] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
161.1 g
Type
reactant
Smiles
NC1=C(C=CC=C1)C(F)(F)F
Name
Quantity
1232 g
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
113.7 g
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
81 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
29° C
DISTILLATION
Type
DISTILLATION
Details
the contents steam distilled

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1=C(C=CC=C1)C(F)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 198 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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